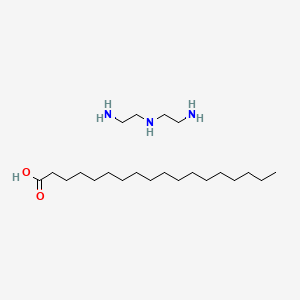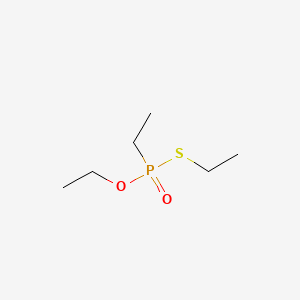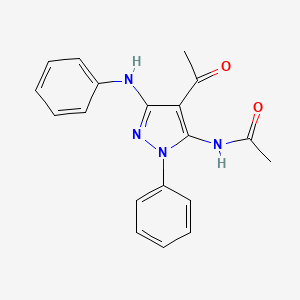
1-(Tetrahydro-(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tetrahydro-(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-ethane-1,2-diol is a complex organic compound characterized by its unique bicyclic structure. This compound is derived from naturally occurring monosaccharides and is known for its stability and versatility in various chemical reactions .
Preparation Methods
The synthesis of 1-(Tetrahydro-(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-ethane-1,2-diol typically involves the use of inexpensive and readily available five-carbon meso polyalcohols, such as xylitol . The synthetic route includes the formation of a cis-fused tetraoxadecalin ring system, which can undergo conformational equilibration. The reaction conditions often involve the use of mesylate esters, benzyl ethers, and phenyl urethanes under controlled temperatures .
Chemical Reactions Analysis
1-(Tetrahydro-(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methylsulfonyloxy, benzyl, and anilinocarbonyl groups . The major products formed from these reactions are often derivatives of the original compound, such as methanol, benzyl ether, and phenyl urethane derivatives .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a starting material for the synthesis of sophisticated natural products and non-natural physiologically active compounds . In biology, it serves as a ligand for stereoselective catalysts and is involved in various chemical transformations among diastereomeric and homologous series of monosaccharides . In medicine, its derivatives are explored for their potential therapeutic properties . Industrially, it is used in the production of high-purity pharmaceuticals and fine organic chemicals .
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-ethane-1,2-diol involves its interaction with molecular targets and pathways associated with its bicyclic structure. The compound’s stability and conformational flexibility allow it to engage in various biochemical processes, although specific molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds to 1-(Tetrahydro-(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-ethane-1,2-diol include other tetrahydro-dioxino derivatives, such as 8-(Iodomethyl)tetrahydro[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methyl 4-methylbenzenesulfonate . These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific conformational properties and its versatility in various chemical reactions .
Properties
| 81370-13-0 | |
Molecular Formula |
C8H14O6 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
1-(4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol |
InChI |
InChI=1S/C8H14O6/c9-1-5(10)7-8-6(12-4-14-7)2-11-3-13-8/h5-10H,1-4H2 |
InChI Key |
ZETRRLXIWUWLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(OCO2)C(CO)O)OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)

![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)



